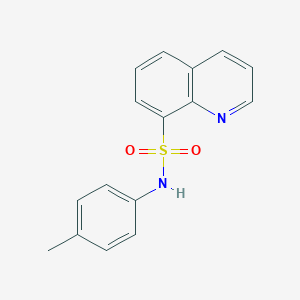
N-(4-Methylphenyl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methylphenyl)-8-quinolinesulfonamide, commonly known as 4-Methylphenyl Quinoline Sulfonamide (4-MPQS), is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. This compound is synthesized through a specific method and is widely used in scientific research for its unique mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of N-(4-Methylphenyl)-8-quinolinesulfonamide is not fully understood, but it is believed to involve the interaction of the compound with specific proteins or enzymes. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to interact with metal ions, leading to changes in fluorescence and other properties of the compound.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(4-Methylphenyl)-8-quinolinesulfonamide are diverse and depend on the specific application. Inhibition of carbonic anhydrase can lead to changes in pH regulation in the body, which can have downstream effects on various physiological processes. The interaction of N-(4-Methylphenyl)-8-quinolinesulfonamide with metal ions can lead to changes in fluorescence and other properties of the compound, which can be used for detection and imaging purposes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-Methylphenyl)-8-quinolinesulfonamide in lab experiments include its unique mechanism of action, diverse applications, and ease of synthesis. However, there are also limitations to its use, including potential toxicity and the need for specific conditions for synthesis and purification.
Orientations Futures
There are many potential future directions for research on N-(4-Methylphenyl)-8-quinolinesulfonamide. One area of interest is the development of new applications for the compound, such as in the detection of other metal ions or in the inhibition of other enzymes. Another area of interest is the investigation of the potential toxicity of the compound and the development of safer alternatives. Finally, there is potential for the development of new synthesis methods or purification techniques to increase the yield and purity of the compound.
Conclusion:
In conclusion, N-(4-Methylphenyl)-8-quinolinesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-Methylphenyl)-8-quinolinesulfonamide have been discussed in this paper. With further research, N-(4-Methylphenyl)-8-quinolinesulfonamide has the potential to be used in a variety of applications and to contribute to our understanding of various physiological processes.
Méthodes De Synthèse
The synthesis of N-(4-Methylphenyl)-8-quinolinesulfonamide involves the reaction of 4-methyl aniline with 8-hydroxyquinoline-5-sulfonic acid under specific conditions. The reaction takes place in the presence of a catalyst and a solvent, resulting in the formation of N-(4-Methylphenyl)-8-quinolinesulfonamide. The purity of the compound can be increased through recrystallization and other purification techniques.
Applications De Recherche Scientifique
N-(4-Methylphenyl)-8-quinolinesulfonamide has been widely used in scientific research for its diverse applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and mercury. It has also been used as a pH indicator and a chelating agent for metal ions. In addition, N-(4-Methylphenyl)-8-quinolinesulfonamide has been used as an inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body.
Propriétés
Numéro CAS |
98809-36-0 |
|---|---|
Nom du produit |
N-(4-Methylphenyl)-8-quinolinesulfonamide |
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N-(4-methylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-9-14(10-8-12)18-21(19,20)15-6-2-4-13-5-3-11-17-16(13)15/h2-11,18H,1H3 |
Clé InChI |
XQABZLHXEGAOQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Autres numéros CAS |
98809-36-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(2,3-dimethylphenyl)amino]anthracene-9,10-dione](/img/structure/B182812.png)
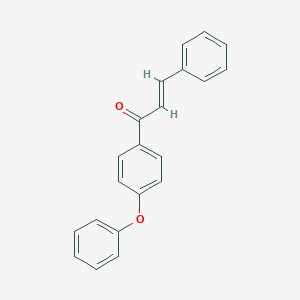
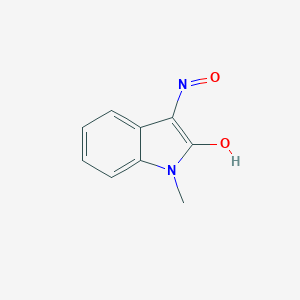
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B182819.png)
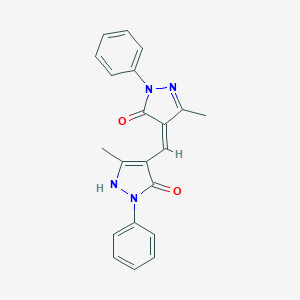
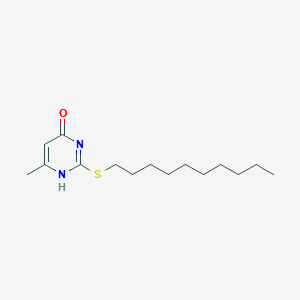

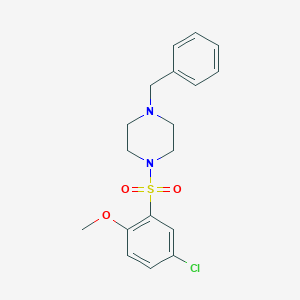
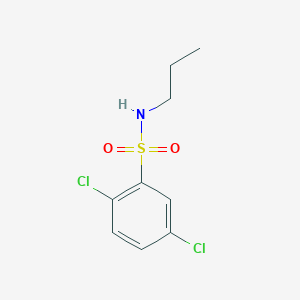
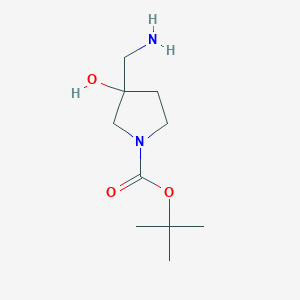
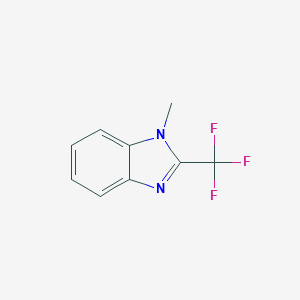
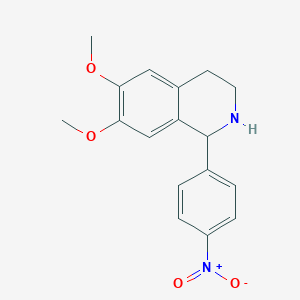
![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)
